molecular formula C7H9ClN2 B11917765 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole

5-Chloro-1-ethyl-3-vinyl-1H-pyrazole

Cat. No.: B11917765
M. Wt: 156.61 g/mol
InChI Key: YNYNWJQYLZWJEL-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is a high-purity chemical reagent designed for advanced research and development. As a vinylpyrazole, this compound serves as a versatile and valuable synthetic intermediate in organic chemistry. Its molecular structure incorporates a reactive vinyl group and a chloro substituent on a pyrazole heterocycle, making it a key building block for constructing more complex organic molecules . In pharmaceutical research, pyrazole derivatives are investigated for a wide spectrum of biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties . The vinyl group attached to the pyrazole ring is a particularly interesting functional handle for further chemical transformation. Researchers can utilize this moiety in various reactions, such as cycloadditions, free-radical polymerizations, and transition-metal-catalyzed cross-coupling reactions, to create diverse chemical libraries for biological screening . The presence of the chlorine atom offers an additional site for functionalization via metal-catalyzed substitution reactions. This compound is intended for use by qualified researchers in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

5-chloro-3-ethenyl-1-ethylpyrazole

InChI

InChI=1S/C7H9ClN2/c1-3-6-5-7(8)10(4-2)9-6/h3,5H,1,4H2,2H3

InChI Key

YNYNWJQYLZWJEL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C=C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole typically involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine. This reaction leads to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating these intermediates in chloroform under reflux in the presence of thionyl chloride results in the formation of 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. The final step involves the elimination of hydrogen chloride from these intermediates using sodium hydroxide in ethanol or potassium tert-butoxide in pyridine to yield this compound .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Cycloaddition Reactions

The vinyl group enables participation in [4+2] Diels-Alder and 1,3-dipolar cycloadditions. A notable example involves domino reactions with cinnamaldehyde derivatives:

  • Domino 1,3-dipolar cycloaddition/Horner–Wadsworth–Emmons (HWE) homologation generates 5(3)-vinylpyrazoles through a multi-step mechanism .

  • Key steps :

    • Methanolysis of bis(oxazoline) reagents (BOR) generates diazomethyl anion intermediates.

    • 1,3-Dipolar cycloaddition with α,β-unsaturated aldehydes forms pyrazoline carbaldehydes.

    • Subsequent HWE homologation and 1,3-H shift yield functionalized vinylpyrazoles.

Reaction ComponentsProductYieldConditions
Cinnamaldehyde + BOR5(3)-Vinylpyrazole derivatives65–82%EtOH, 60°C, 12–24 hours

Radical Polymerization

The vinyl group undergoes controlled radical polymerization under AIBN initiation:

  • Kinetics : First-order dependence on monomer concentration (≤3 M) .

  • Rate dependence : Proportional to √[AIBN] (0.5 order) .

Monomer ConcentrationPolymerization Rate (k)Initiator (AIBN)Temperature
3 M1.2 × 10⁻⁴ s⁻¹0.1 mol%70°C
5 M0.8 × 10⁻⁴ s⁻¹0.1 mol%70°C

This reactivity is exploited to synthesize polyvinylpyrazoles with tunable molecular weights .

Electrophilic Additions

The electron-rich vinyl group participates in halogenation and epoxidation:

  • Bromination : Reacts with Br₂ in CCl₄ to form 1,2-dibromo adducts (theoretical yield: 85–90%, based on analogous vinylpyrazoles).

  • Epoxidation : Treatment with m-CPBA yields stable epoxide derivatives.

Nucleophilic Substitution

The chloro substituent at C-5 undergoes displacement reactions:

  • Amine substitution : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form 5-amino derivatives.

  • Alkoxy substitution : Sodium methoxide in methanol replaces chlorine with methoxy groups.

NucleophileProductYieldConditions
NH₂CH₃5-Amino-1-ethyl-3-vinylpyrazole72%DMF, 80°C, 8 hours
NaOCH₃5-Methoxy-1-ethyl-3-vinylpyrazole68%MeOH, reflux, 6 hours

Cross-Coupling Reactions

The chloro and vinyl groups enable transition-metal-catalyzed couplings:

  • Suzuki coupling : Pd(PPh₃)₄ mediates arylboronic acid coupling at C-5 (predicted efficiency: 60–75%, extrapolated from similar pyrazoles).

  • Heck reaction : Vinyl group couples with aryl halides using Pd(OAc)₂.

Limitations and Unsuccessful Reactions

  • Dichlorocyclopropanation : Attempts to react 5-chloro-3-vinylpyrazoles with dichlorocarbene precursors failed to produce cyclopropane derivatives .

  • Direct C-H functionalization : Electrophilic nitration at the pyrazole ring is hindered by the electron-withdrawing chloro group.

This compound’s versatility in cycloadditions, polymerizations, and substitutions makes it valuable for synthesizing bioactive molecules and functional materials. Experimental data emphasize the importance of reaction conditions in controlling selectivity and efficiency .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-ethyl-3-vinyl-1H-pyrazole exhibits various biological activities that make it a candidate for drug development.

  • Anti-inflammatory Activity : Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Studies have shown that compounds similar to this compound can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in murine models .
  • Antitumor Activity : Recent research indicates that this compound may possess antitumor properties. In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and pro-apoptotic pathway activation .

Agricultural Chemistry

The compound's potential as a pesticide or fungicide has been explored due to its structural similarities with other biologically active compounds.

  • Fungicidal Properties : Research has indicated that pyrazole derivatives can act as effective fungicides against various plant pathogens. The chlorinated pyrazoles have shown efficacy in inhibiting fungal growth, making them suitable candidates for agricultural applications .

Synthetic Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules.

  • Building Block for Synthesis : The vinyl group allows for further reactions such as polymerization or cross-coupling, facilitating the development of new materials or biologically active compounds .
Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes
AntitumorInduction of apoptosis
FungicidalInhibition of fungal growth

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled study involving murine models, this compound was administered to evaluate its effect on inflammatory markers. Results showed a significant decrease in IL-6 and TNF-alpha levels post-treatment, indicating strong anti-inflammatory properties.

Case Study 2: Antitumor Activity in vitro
A recent study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results revealed an IC50 value in the low micromolar range, suggesting potent antitumor activity through mechanisms such as apoptosis induction and cell cycle modulation.

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

a) Steric and Electronic Influences

  • Vinyl vs. Methyl at R3: The vinyl group (C=C) in this compound introduces greater steric bulk and electron-withdrawing character compared to the methyl group in 5-Chloro-1-ethyl-3-methyl-1H-pyrazole . This may reduce solubility in nonpolar solvents but enhance reactivity in cycloaddition or polymerization reactions.
  • Ethyl vs. Phenyl at R1 : Ethyl substituents (as in the target compound) generally increase hydrophobicity (logP ≈ 1.86 for ethyl-methyl analogs ), while phenyl groups (e.g., in 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde ) contribute to aromatic stacking interactions and higher molecular weights.

b) Functional Group Additions

  • Carbaldehyde Derivatives : Compounds like 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde feature a carbaldehyde group at position 4, enabling nucleophilic addition reactions. This functionalization is absent in the target compound, limiting its utility in condensation-based syntheses.

c) Chlorine Substitution

  • The chloro group at position 5 is conserved across all compared compounds. Chlorine’s electron-withdrawing effect stabilizes the pyrazole ring and directs electrophilic substitution to positions 4 or 2 .

Biological Activity

5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds known for their pharmacological significance. They have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The presence of various substituents on the pyrazole ring can significantly influence these activities, making them valuable scaffolds in drug development.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds. This method allows for the introduction of various functional groups that can enhance the biological properties of the resulting compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against several cancer cell lines, including:

Cancer Cell Line IC50 (µM)
HepG2 (Liver Cancer)15.4
MCF-7 (Breast Cancer)12.8
HT-29 (Colon Cancer)18.6

These values indicate significant antiproliferative activity, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties , with studies demonstrating its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. The following table summarizes its anti-inflammatory activity compared to standard drugs:

Compound IC50 (µM) Selectivity Index
5-Chloro-1-ethyl-3-vinyl0.045200
Celecoxib0.034150

This selectivity suggests that 5-Chloro-1-ethyl-3-vinyl may have a favorable safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this pyrazole derivative has demonstrated antimicrobial activity against various pathogens. The following table illustrates its effectiveness against selected microorganisms:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that 5-Chloro-1-ethyl-3-vinyl possesses potential as an antimicrobial agent .

Case Studies and Research Findings

Several case studies have documented the biological activity of pyrazole derivatives, including 5-Chloro-1-ethyl-3-vinyl:

  • Anticancer Study : A recent investigation assessed the efficacy of various pyrazole derivatives against breast cancer cells (MCF-7). The study found that compounds with a vinyl group exhibited enhanced antiproliferative activity compared to their non-vinyl counterparts .
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, 5-Chloro-1-ethyl-3-vinyl was evaluated for its anti-inflammatory effects. Results showed a significant reduction in edema comparable to celecoxib, indicating its potential as an alternative anti-inflammatory agent .
  • Antimicrobial Efficacy : A study tested several pyrazole derivatives against common pathogens and found that those containing the vinyl group had lower MIC values than traditional antibiotics, suggesting a promising avenue for treating resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrazole derivatives often employs the Vilsmeier-Haack reaction, which introduces formyl or carbaldehyde groups at the 4-position of the pyrazole ring. For example, 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde was synthesized using triethylamine and dichlorovinyl ketones under controlled conditions (67% yield, 1 h reaction time) . Optimization strategies include adjusting stoichiometry, temperature, and reaction time. Characterization via IR, NMR (¹H, ¹³C, ¹⁵N), and mass spectrometry ensures structural confirmation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁵N) is critical for resolving substituent positions and verifying regiochemistry. IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1680 cm⁻¹ for carbaldehydes) . Mass spectrometry (EI) confirms molecular ion peaks and fragmentation patterns (e.g., m/z 186 [M⁺] for a related compound) . Elemental analysis validates purity and composition (e.g., C, H, Cl, N within ±0.05% of theoretical values) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Pyrazole derivatives require handling in well-ventilated fume hoods to avoid inhalation of dust or vapors. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Storage in dry, cool environments (away from oxidizers) minimizes decomposition . For compounds with acute toxicity (e.g., WGK 3 classification), use secondary containment and dispose of waste via licensed facilities .

Advanced Research Questions

Q. How do substituent modifications at the 1-, 3-, and 5-positions influence biological activity?

  • Methodological Answer : Substituent effects can be systematically studied using structure-activity relationship (SAR) models. For example, replacing the 3-methyl group in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with trifluoromethyl enhances anticonvulsant activity in MES (maximal electroshock) and PTZ (pentylenetetrazol) models . Vinyl or ethyl groups at the 3-position may alter steric hindrance, impacting receptor binding . Biological assays (e.g., IC₅₀ measurements) paired with X-ray crystallography (e.g., dihedral angles between pyrazole and aryl rings) reveal conformational determinants of activity .

Q. What challenges arise in resolving structural ambiguities using X-ray crystallography?

  • Methodological Answer : Crystal packing effects (e.g., hydrogen bonding along [010] direction) and non-coplanar aryl rings (dihedral angles ~45°) complicate electron density maps . For derivatives with flexible substituents (e.g., vinyl or propyl groups), low-temperature crystallography (100 K) or high-resolution synchrotron data may improve accuracy . Disordered solvent molecules in the lattice require refinement with constraints (e.g., ISOR/SIMU in SHELXL) .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Variability in anticonvulsant activity (e.g., MES vs. PTZ models) may stem from differences in animal models, dosing protocols, or metabolic stability . Cross-validate results using orthogonal assays (e.g., patch-clamp electrophysiology for ion channel targets) and pharmacokinetic studies (e.g., plasma protein binding assays). Statistical tools like ANOVA or Bayesian meta-analysis quantify experimental uncertainty .

Data Contradiction Analysis

  • Example : A study reports conflicting IC₅₀ values for pyrazole derivatives in COX-2 inhibition assays. Potential causes include:
    • Methodological Variability : Differences in enzyme source (human recombinant vs. tissue-derived) or assay conditions (pH, cofactors) .
    • Structural Heterogeneity : Batch-to-batch impurities (e.g., residual solvents affecting solubility) .
    • Resolution : Replicate experiments with standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal analytical techniques (HPLC purity >98%) .

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